molecular formula C14H15NO B1215729 2-Amino-1,2-diphenylethanol CAS No. 530-36-9

2-Amino-1,2-diphenylethanol

Cat. No. B1215729
CAS RN: 530-36-9
M. Wt: 213.27 g/mol
InChI Key: GEJJWYZZKKKSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-1,2-diphenylethanol and its derivatives has been explored through various chemical reactions. For instance, a notable method involves the catalytic reduction of benzoin oxime, leading to the successful resolution of (±)-erythro-2-Amino-1,2-diphenylethanol into optically active forms (Saigo et al., 1982). Another approach utilizes enantioselective catalysis, as demonstrated in the preparation of optically pure 2-amino-2-aryl-1,1-diphenylethanols through a regioselective and stereospecific ring-opening of triaryloxiranes (García-Delgado et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-Amino-1,2-diphenylethanol is characterized by its ability to form intramolecular hydrogen bonds, leading to specific conformations that are crucial for its reactivity and interactions. Studies using techniques such as infrared ion dip spectroscopy have explored these structural aspects, highlighting the presence of conformers stabilized by hydrogen bonds (Graham et al., 1999).

Chemical Reactions and Properties

This compound's chemical behavior, particularly in forming organogels with acidic compounds, showcases its potential in various applications. The formation of these gels, driven by CH-π hydrogen bonds, opens up possibilities in fluorescence switching and the creation of organic nanotubes and nanoparticles (Chen et al., 2013).

Physical Properties Analysis

The physical properties of 2-Amino-1,2-diphenylethanol, such as its conformational landscapes and interaction with water, have been studied extensively. The role of water in disrupting intramolecular hydrogen bonds, leading to significant structural changes, is a key aspect of its physical behavior (Graham et al., 1999).

Scientific Research Applications

Organic Materials and Nanoscience

The synthesis and molecular design involving Hexaazatriphenylene (HAT) derivatives, which are closely related to 2-Amino-1,2-diphenylethanol in terms of aromaticity and π–π stacking ability, have found significant applications in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. These materials demonstrate the versatility of aromatic systems with amino functionalities in developing advanced materials for nanoscience and organic electronics (Segura et al., 2015).

Sensor Technology

In the context of sensor technology, conducting polymers and molecularly imprinted polymers modified with specific amino acids, including derivatives similar to 2-Amino-1,2-diphenylethanol, have been utilized for the electrochemical detection of amino acids. This technology has potential applications in medicine and pharmacy for quality control of medicines and monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).

Biomedical Applications

Highly branched polymers based on poly(amino acid)s, which include structures derived from or related to 2-Amino-1,2-diphenylethanol, have shown promise in biomedical applications. Their use as delivery vehicles for genes and drugs, as well as their potential as antiviral compounds, highlight the biocompatibility and versatility of amino acid-based polymers in addressing medical challenges (Thompson & Scholz, 2021).

Mass Spectrometry and Biomedical Analysis

The detection of biomedically relevant compounds, such as stilbenes that share a structural backbone with 2-Amino-1,2-diphenylethanol, through mass spectrometry has been a significant area of research. This method is crucial for identifying potential health-protecting compounds in natural products and for elucidating their mechanisms of action (Andrei et al., 2014).

Safety And Hazards

The safety data sheet for 2-Amino-1,2-diphenylethanol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers have been published on 2-Amino-1,2-diphenylethanol . These papers cover various aspects of the compound, including its synthesis , its use in optical resolution , and its physical and chemical properties .

properties

IUPAC Name

2-amino-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJJWYZZKKKSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903251
Record name NoName_3883
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,2-diphenylethanol

CAS RN

530-36-9, 13286-63-0, 3764-63-4, 88082-66-0
Record name 2-Amino-1,2-diphenylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-amino-1,2-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC409505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC409502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1,2-diphenylethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (R,R)-(+)-2-Amino-1,2-diphenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid (I) (111 g, 362.4 mmol) and (1R,2S)-(−)-2-amino-1,2-diphenylethanol (II) (the chiral amine, 75 g, 351 mmol, Aldrich) and tetrabutylammonium bromide (catalytic nucleophile, 2.4 g) were charged to a flask. I was obtained by/from Aerojet Fine Chemicals (a Division of Gencorp, Rancho Cordova, Calif.). To this was added 3 L of a 1:1 mixture of i-propyl acetate (i-PrOAc) and methyl t-butyl ether (MTBE). The resulting slurry was heated to 55-60° C. for 24 to 48 h. Reaction was deemed complete when the ratio of the diastereomers was ≧94:6 (R:S). The reaction was cooled to room temperature and the diastereomeric salt, (R)-α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid, [R-(R*,S*)]-β-amino-α-phenylbenzeneethanol salt (1:1) (IA), was isolated by filtration. The product cake was washed with 850 mL of MTBE. The MTBE wet product cake was suspended in 1800 mL of MTBE. Water, 1800 mL was added. The pH of the aqueous phase was adjusted to between 1 and 2 with methanesulfonic acid (˜23 mL). The phases were separated and the lower aqueous phase was extracted with MTBE (3×1L). The combined organic phases were washed with water (250 mL). The product, (R)-α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid (IB)was used directly in the next step without isolation. In process yield and quality was 101.0 g, 93.0 M%, 87.4% ee (enantiomeric excess). IB: 1H NMR (CDCl3): δ(ppm)=4.30 (m, 1H), 3.72 (m, 2H), 2.96 (s, 3 H), 2.48 (m, 1H), 2.27 (m, 1H), 1.39 (s, 6H). 13C NMR (CDCl3): δ (ppm)=176.7, 172.2, 155.2, 61.4, 41.7, 36.6, 33.2, 24.4, 21.9, 21.9. IR (KBr): ν (cm−1)=3000 (br), 1740 (s), 1680 (s), 1450 (br), 1250 (s).
Name
α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,2-diphenylethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-1,2-diphenylethanol
Reactant of Route 3
2-Amino-1,2-diphenylethanol
Reactant of Route 4
2-Amino-1,2-diphenylethanol
Reactant of Route 5
2-Amino-1,2-diphenylethanol
Reactant of Route 6
2-Amino-1,2-diphenylethanol

Citations

For This Compound
772
Citations
MK Meilahn, ME Munk - The Journal of Organic Chemistry, 1969 - ACS Publications
Conformational preferences in a series of 2-(N, N-dialkylamino)-l, 2-diphenylethanols (la-d) have been examined by means of high-dilution infrared spectroscopy. With a single …
Number of citations: 4 pubs.acs.org
ME Munk, MK Meilahn, P Franklin - The Journal of Organic …, 1968 - ACS Publications
Conformational preferences in a series of 2-(N, N-dialkylamino)-l, 2-diphenylethanols and their derivatives have been investigated utilizing the relationship between the vicinal coupling …
Number of citations: 29 pubs.acs.org
K Saigo, S Ogawa, S Kikuchi, A Kasahara… - Bulletin of the Chemical …, 1982 - journal.csj.jp
(±)-erythro-2-Amino-1,2-diphenylethanol prepared from benzoin oxime by catalytic reduction was successfully resolved into a pair of optically active forms by preferential crystallization. …
Number of citations: 83 www.journal.csj.jp
KS Kim, SO Choi, JM Park, YJ Lee, JH Kim - Tetrahedron: Asymmetry, 2001 - Elsevier
Pd(0)-catalyzed allylic amination of 3-bromocyclohexene with (1S,2S)-2-amino-1,2-diphenylethanol and subsequent intramolecular oxyselenenylation of the resulting allylic amine 6 …
Number of citations: 14 www.sciencedirect.com
K Kinbara, Y Kobayashi, K Saigo - Journal of the Chemical Society …, 1998 - pubs.rsc.org
The resolution of 2-arylalkanoic acids by (1R,2S)-2-amino-1,2-diphenylethanol has been studied. It has been found that the position of a substituent on the aromatic group of the acids …
Number of citations: 52 pubs.rsc.org
Y Imai, K Murata, K Kawaguchi, T Sato… - Chemistry–An Asian …, 2008 - Wiley Online Library
A solid‐state fluorescent host system was created by self‐assembly of a 2 1 ‐helical columnar organic fluorophore composed of (1R,2S)‐2‐amino‐1,2‐diphenylethanol and fluorescent …
Number of citations: 43 onlinelibrary.wiley.com
I Fujii - Acta Crystallographica Section E: Crystallographic …, 2015 - scripts.iucr.org
In the title racemic compound, C14H15NO, the hydroxy and amino groups form a bent tweezer-like motif towards the phenyl groups. In the crystal, enantiomers aggregate with each …
Number of citations: 1 scripts.iucr.org
K Kodama, N Kurozumi, H Shitara, T Hirose - Tetrahedron, 2014 - Elsevier
Solvent-induced chirality switching in the optical resolution of racemic tropic acid (TA) with (1R,2S)-2-amino-1,2-diphenylethanol has been demonstrated. Recrystallization of the …
Number of citations: 22 www.sciencedirect.com
BJ He, CQ Yin, SR Li, ZW Bai - Chirality: The Pharmacological …, 2010 - Wiley Online Library
In our recent work, a series of dendritic chiral stationary phases (CSPs) were synthesized, in which the chiral selector was L‐2‐(p‐toluenesulfonamido)‐3‐phenylpropionyl chloride (…
Number of citations: 8 onlinelibrary.wiley.com
CQ Yin, BJ He, SR Li, YQ Liu… - … , Biological, and Chemical …, 2009 - Wiley Online Library
A chiral selector was prepared through the reaction between (1S,2R)‐(+)‐2‐amino‐1,2‐diphenylethanol and phenyl isocyanate. This selector was immobilized on aminated silica gel, …
Number of citations: 8 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.